molecular formula C21H21NO6 B10849487 Isosorbide-2-(benzylcarbamate)-5-benzoate

Isosorbide-2-(benzylcarbamate)-5-benzoate

Cat. No.: B10849487
M. Wt: 383.4 g/mol
InChI Key: NIWDLVRLOCHGOV-FCGDIQPGSA-N
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Description

Isosorbide-2-(benzylcarbamate)-5-benzoate is a chemical compound derived from isosorbide, a diol obtained through the dehydration of sorbitol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isosorbide-2-(benzylcarbamate)-5-benzoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity through controlled reaction conditions and purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate and benzylcarbamate groups.

    Reduction: Reduction reactions can target the ester and carbamate functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

    Oxidation: Products include benzoic acid derivatives and carbamate oxidation products.

    Reduction: Reduced forms of the ester and carbamate groups.

    Substitution: Substituted benzyl derivatives.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of butyrylcholinesterase. It binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions where cholinergic deficits are observed, such as Alzheimer’s Disease .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (benzylcarbamate and benzoate), which confer specific inhibitory properties and stability in biological systems. This makes it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

[(3R,3aR,6S,6aR)-6-(benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] benzoate

InChI

InChI=1S/C21H21NO6/c23-20(15-9-5-2-6-10-15)27-16-12-25-19-17(13-26-18(16)19)28-21(24)22-11-14-7-3-1-4-8-14/h1-10,16-19H,11-13H2,(H,22,24)/t16-,17+,18-,19-/m1/s1

InChI Key

NIWDLVRLOCHGOV-FCGDIQPGSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)OC(=O)NCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1C(C2C(O1)C(CO2)OC(=O)NCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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